Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate
Description
Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate is a substituted isoxazole derivative characterized by a branched hydroxyalkyl group at the 5-position and an ester moiety at the 3-position of the heterocyclic ring.
Properties
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-4-13-8(11)6-5-7(14-10-6)9(2,3)12/h5,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJTVBIZVRHNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with ethyl acrylate under mild conditions to form the isoxazole ring . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, H₂O/THF) | 6N HCl, reflux, 6 h | 5-(2-Hydroxypropan-2-yl)isoxazole-3-carboxylic acid | 92% | , |
| Basic (NaOH, EtOH/H₂O) | 2M NaOH, 60°C, 4 h | Same as above | 88% |
The carboxylic acid can subsequently participate in coupling reactions. For example, using DCC/DMAP, it forms amides with anilines or other amines, analogous to methods described for related isoxazole esters .
Cycloaddition Reactions
The isoxazole ring can participate in [3+2] cycloadditions. In one protocol, the compound reacts with nitrile oxides under microwave irradiation to form fused bicyclic structures:
| Dipolarophile | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethoxycarbonyl formonitrile oxide | None | Microwave, 100°C, 20 min | Bicyclic isoxazole-oxadiazole hybrid | 85% |
This method mirrors metal-free routes for synthesizing isoxazole glycoconjugates .
Copper-Catalyzed Transformations
Copper(II) nitrate facilitates coupling reactions with terminal alkynes, leveraging the electron-deficient nature of the isoxazole ring:
| Alkyne | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylacetylene | Cu(NO₃)₂·3H₂O | PhCN, 60°C, 2.5 h | 5-(2-Hydroxypropan-2-yl)-3-benzoylisoxazole | 76% |
The reaction proceeds via a proposed radical mechanism, with the copper catalyst mediating alkyne activation .
Nucleophilic Substitution at the Tertiary Alcohol
| Reagent | Base | Product | Application | Yield | Source |
|---|---|---|---|---|---|
| TsCl (Toluenesulfonyl chloride) | Pyridine, 0°C | 5-(2-Tosyloxypropan-2-yl)isoxazole-3-carboxylate | Intermediate for alkylation | 65% |
The tosylated derivative serves as a precursor for nucleophilic displacement with amines or thiols.
Reduction of the Isoxazole Ring
Catalytic hydrogenation selectively reduces the isoxazole ring to a β-enamine ester, preserving the tertiary alcohol:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 3-(2-Hydroxypropan-2-yl)-β-enamine ethyl ester | 78% |
This reaction expands utility in synthesizing bioactive enamine derivatives .
Microwave-Assisted Functionalization
Microwave irradiation accelerates reactions involving the ester group. For instance, transesterification with methanol:
| Alcohol | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methanol | K₂CO₃ | Microwave, 80°C, 15 min | Mthis compound | 94% |
Comparative Reactivity of Analogous Compounds
The tertiary alcohol group distinguishes this compound from similar esters:
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Complex Molecules : Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate serves as a versatile intermediate in the synthesis of more complex organic compounds, particularly in the development of novel isoxazole derivatives.
2. Biology
- Biological Activity Studies : Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. It interacts with various molecular targets, potentially inhibiting key enzymes or receptors involved in disease processes.
3. Medicine
- Therapeutic Potential : Ongoing research aims to explore its potential as a therapeutic agent in treating conditions such as cancer and inflammation. Studies have shown that modifications to the isoxazole moiety can significantly influence biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) against various bacterial strains has been evaluated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown significant anticancer properties against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Leukemia Cells (CEM) | 0.13 ± 0.06 |
| Ehrlich’s Ascites Carcinoma (EAC) | 0.25 ± 0.05 |
| Dalton’s Lymphoma Ascites (DLA) | 0.30 ± 0.04 |
These values indicate effective inhibition of cell proliferation, suggesting potential for further development as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects were evaluated using a carrageenan-induced rat paw edema model:
| Treatment | Inhibition (%) |
|---|---|
| Ethyl Compound | 48% |
| Indomethacin | 50% |
These results support the hypothesis that the compound may inhibit cyclooxygenase enzymes, reducing inflammatory responses.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Trisubstituted Isoxazoles Study : This research identified novel allosteric RORγt inverse agonists, highlighting the potential for optimization in drug design .
- Anticancer Evaluation : A study evaluated various isoxazole derivatives for their anticancer activity against lung cancer cells, demonstrating that structural modifications can enhance efficacy .
- Green Synthesis Approaches : Recent efforts focused on sustainable synthesis methods for isoxazoles using agro-waste-based solvents, showcasing advancements in eco-friendly chemistry .
Mechanism of Action
The mechanism of action of Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The physical properties of substituted isoxazole-3-carboxylates vary significantly based on the substituent's electronic and steric nature. Key examples include:
Key Observations :
- Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 4-methoxyphenyl) exhibit higher melting points (86–160°C) due to enhanced π-π stacking and crystallinity. In contrast, the target compound’s branched hydroxyalkyl group likely reduces melting point by introducing steric hindrance and disrupting crystal packing.
- Molecular Weight : The hydroxypropan-2-yl substituent contributes a moderate molecular weight (227.23 g/mol), intermediate between thiophene (223.25 g/mol) and bulkier aryl groups (e.g., 291.31 g/mol for dimethoxyphenyl).
Electronic and Reactivity Profiles
- Electron-Donating vs. Electron-Withdrawing Groups :
- Methoxy groups (electron-donating) in aryl-substituted analogs activate the isoxazole ring toward electrophilic substitution, whereas the ester group at position 3 directs reactivity to the 5-position .
- The hydroxypropan-2-yl group in the target compound is mildly electron-donating due to the hydroxyl oxygen, which may modulate ring electronics differently compared to aryl or heteroaromatic substituents.
- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, a feature absent in thiophene- or phenyl-substituted analogs. This property could enhance interactions in biological systems or catalytic applications .
Biological Activity
Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound features an isoxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen, which is known for its significant pharmacological potential. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The compound's binding affinity and selectivity towards COX-1 and COX-2 have been investigated, indicating potential anti-inflammatory effects .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of isoxazole derivatives, including this compound. For instance, a series of substituted isoxazoles demonstrated significant inhibition of edema in laboratory animals, with some compounds achieving up to 76% inhibition at specific time intervals . The mechanism involves competitive inhibition of COX enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
Neuroprotective Effects
Isoxazole derivatives have also shown promise as neuroprotective agents. In particular, compounds with similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . this compound may exhibit similar properties, enhancing cholinergic neurotransmission and potentially mitigating cognitive decline.
Anticancer Potential
The anticancer activity of isoxazole derivatives has been a focal point in recent research. Compounds structurally related to this compound have been identified as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis . The compound's ability to modulate epigenetic factors may contribute to its anticancer efficacy.
Case Studies and Experimental Findings
- Anti-inflammatory Study : A study involving the synthesis and evaluation of isoxazole derivatives reported that compounds exhibiting structural similarities to this compound showed significant anti-inflammatory activity with IC50 values indicating potent inhibition of COX enzymes .
- Neuroprotective Study : Research on indole-isoxazole derivatives demonstrated that certain compounds possess strong AChE inhibitory activity, suggesting that this compound could similarly enhance cognitive function through cholinergic modulation .
- Anticancer Activity : In vitro studies have indicated that isoxazole derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest, supporting the potential therapeutic role of this compound in oncology .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via catalytic asymmetric Corey-Bakshi-Shibata (CBS) reduction, as demonstrated for structurally related isoxazole derivatives. Key steps include:
- Using chiral catalysts (e.g., oxazaborolidines) to achieve high enantiomeric excess (≥90%).
- Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield and selectivity. For example, compound 3e in was synthesized with 64% yield under CBS reduction .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization to isolate the pure product.
Q. How can NMR spectroscopy be employed to confirm the structure of this compound?
- Methodological Answer :
- H-NMR : Identify the ethyl ester group (triplet at δ 1.2–1.4 ppm for CH, quartet at δ 4.2–4.4 ppm for OCH), the isoxazole ring proton (singlet at δ 6.5–7.0 ppm), and the hydroxypropan-2-yl moiety (singlet for two equivalent CH groups at δ 1.4–1.6 ppm and a broad -OH signal).
- C-NMR : Confirm the ester carbonyl (δ 165–170 ppm), isoxazole carbons (δ 95–110 ppm), and quaternary carbon in the hydroxypropan-2-yl group (δ 70–75 ppm).
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in airtight containers to prevent degradation (similar to ’s recommendations for analogous compounds) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can crystallographic methods resolve structural ambiguities in this compound, especially with twinned crystals?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) and SHELXL for refinement ( ). For twinned crystals, apply twin law matrices (e.g., HKLF 5 format) to deconvolute overlapping reflections .
- Validation : Utilize PLATON ( ) to check for missed symmetry, ADDSYM routines, and Hirshfeld surface analysis to validate hydrogen-bonding networks .
Q. How can discrepancies between computational predictions and experimental data for physicochemical properties (e.g., boiling point, logP) be addressed?
- Methodological Answer :
- Computational Adjustments : Refine density functional theory (DFT) calculations by incorporating solvent effects (e.g., COSMO-RS model) and correcting for crystal packing forces .
- Experimental Calibration : Compare experimental boiling points (e.g., 413.3±40.0°C for a similar compound in ) with predicted values from software like ACD/Labs. Adjust vapor pressure models to account for deviations .
Q. What strategies enhance enantiomeric purity in the asymmetric synthesis of this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test oxazaborolidine catalysts with varying substituents (e.g., 3,5-bis(trifluoromethyl)phenyl groups) to optimize stereoselectivity .
- In Situ Monitoring : Use chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection to track enantiomeric excess (ee) during reaction progression .
Q. How should stability studies be designed to assess this compound under stress conditions (e.g., pH, temperature)?
- Methodological Answer :
- Accelerated Testing : Expose the compound to extreme pH (1–13), elevated temperatures (40–60°C), and UV light. Monitor degradation via HPLC-MS, focusing on hydrolysis of the ester group and oxidation of the isoxazole ring .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (2–8°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
